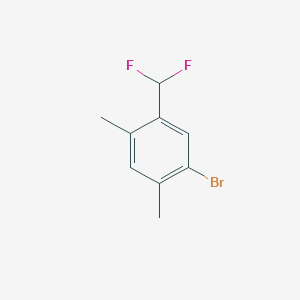
1-Bromo-5-(difluoromethyl)-2,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-5-(difluoromethyl)-2,4-dimethylbenzene is an organic compound belonging to the class of aromatic halides It is characterized by the presence of a bromine atom, two methyl groups, and a difluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-5-(difluoromethyl)-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 5-(difluoromethyl)-2,4-dimethylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions: 1-Bromo-5-(difluoromethyl)-2,4-dimethylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of 5-(difluoromethyl)-2,4-dimethylphenol or 5-(difluoromethyl)-2,4-dimethylaniline.
Oxidation: Formation of 5-(difluoromethyl)-2,4-dimethylbenzoic acid or 5-(difluoromethyl)-2,4-dimethylbenzaldehyde.
Reduction: Formation of 1-Bromo-2,4-dimethylbenzene.
科学研究应用
1-Bromo-5-(difluoromethyl)-2,4-dimethylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds and drug candidates.
Medicine: Explored for its potential use in medicinal chemistry for the design and synthesis of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Bromo-5-(difluoromethyl)-2,4-dimethylbenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
相似化合物的比较
1-Bromo-5-(difluoromethyl)-2,4-dimethylbenzene can be compared with other similar compounds, such as:
1-Bromo-2,4-dimethylbenzene: Lacks the difluoromethyl group, resulting in different chemical reactivity and applications.
1-Bromo-5-(trifluoromethyl)-2,4-dimethylbenzene: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in chemical and biological properties.
1-Bromo-5-(methyl)-2,4-dimethylbenzene:
The presence of the difluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-bromo-5-(difluoromethyl)-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVGHFYGZQHQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)F)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














